Oxygen(2-);triethylstannanylium
Description
Based on nomenclature conventions, it likely consists of a triethylstannanylium cation ([Sn(C₂H₅)₃]⁺) paired with an oxide dianion (O²⁻). Organotin compounds like triethylstannanylium derivatives are known for their applications in catalysis, polymer stabilization, and organic synthesis . The oxide counterion may influence its stability, reactivity, and solubility compared to other organotin salts.
Properties
IUPAC Name |
oxygen(2-);triethylstannanylium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C2H5.O.2Sn/c6*1-2;;;/h6*1H2,2H3;;;/q;;;;;;-2;2*+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRIYXVLNXSQBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Sn+](CC)CC.CC[Sn+](CC)CC.[O-2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30OSn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct data on "Oxygen(2−);triethylstannanylium" is absent, comparisons can be inferred from structurally related compounds in the evidence:
Table 1: Key Properties of Organotin and Silane Compounds
Key Comparisons:
Counterion Effects: Triethylstannanylium (oxomethylidene)azanide (C₇H₁₅NOSn) uses a nitrogen-based counterion, which may enhance thermal stability compared to oxide-based counterparts . Chloride or phosphate counterions (e.g., in silane derivatives) reduce hygroscopicity but may limit catalytic activity .
Structural Analogues: Triethylstannanylium vs. Triethylsilane Derivatives: Organotin compounds (Sn-based) generally exhibit higher Lewis acidity than silane (Si-based) analogues, making them more effective in catalysis . However, silanes are often less toxic and more environmentally stable.
Stability and Reactivity :
- Oxide dianions (O²⁻) are highly basic and may destabilize the triethylstannanylium cation in protic environments. This contrasts with azanide or phosphate counterions, which offer better compatibility with organic solvents .
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